(5-Bromo-2-methylpyridin-3-yl)methanol

Physicochemical Property ADME Prediction Medicinal Chemistry

This brominated pyridine derivative features a reactive 5-bromo handle for Suzuki-Miyaura cross-coupling and a protected hydroxymethyl group for further functionalization. With a calculated LogP of 0.89 and molecular weight of 202.05 g/mol, it offers a controlled lipophilicity increment for systematic ADME modulation in kinase inhibitor lead optimization. Positional isomer specificity ensures reproducible regioselectivity. Purchase from verified suppliers with documented purity for convergent synthesis strategies.

Molecular Formula C7H8BrNO
Molecular Weight 202.051
CAS No. 1346541-53-4
Cat. No. B2573849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-2-methylpyridin-3-yl)methanol
CAS1346541-53-4
Molecular FormulaC7H8BrNO
Molecular Weight202.051
Structural Identifiers
SMILESCC1=C(C=C(C=N1)Br)CO
InChIInChI=1S/C7H8BrNO/c1-5-6(4-10)2-7(8)3-9-5/h2-3,10H,4H2,1H3
InChIKeyNFWUELSONPCFNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(5-Bromo-2-methylpyridin-3-yl)methanol: CAS 1346541-53-4 Procurement & Identity Guide


(5-Bromo-2-methylpyridin-3-yl)methanol (CAS 1346541-53-4) is a brominated pyridine derivative with molecular formula C₇H₈BrNO and molecular weight 202.05 g·mol⁻¹ . The compound features a bromine atom at the 5-position, a methyl group at the 2-position, and a hydroxymethyl substituent at the 3-position of the pyridine ring, establishing it as a functionalized heterocyclic building block in the bromopyridine class [1]. The compound is primarily utilized as a synthetic intermediate for palladium-catalyzed cross-coupling reactions and as a precursor in medicinal chemistry programs targeting kinase inhibition and related therapeutic areas .

(5-Bromo-2-methylpyridin-3-yl)methanol: Why Non-Brominated or Positional Analogs Cannot Substitute


Generic substitution of (5-bromo-2-methylpyridin-3-yl)methanol with structurally similar pyridinemethanol analogs is chemically and functionally invalid due to three irreconcilable differences. First, the presence of the bromine atom confers a molecular weight of 202.05 g·mol⁻¹ and a calculated LogP of 0.89, compared to 123.15 g·mol⁻¹ and LogP 0.4 for the non-brominated analog (2-methylpyridin-3-yl)methanol, fundamentally altering lipophilicity, membrane permeability, and chromatographic retention behavior [1]. Second, the 5-bromo substituent serves as an essential reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, a synthetic transformation completely inaccessible to non-halogenated analogs . Third, positional isomers such as 2-bromo-5-methylpyridin-3-yl analogs exhibit divergent regioselectivity in nucleophilic aromatic substitution and coupling reactions, leading to different product distributions and requiring distinct synthetic route optimization [2].

(5-Bromo-2-methylpyridin-3-yl)methanol: Quantitative Differentiation Evidence Against Comparators


Molecular Weight and Lipophilicity Differential: 5-Bromo vs. Non-Brominated Analog

(5-Bromo-2-methylpyridin-3-yl)methanol exhibits a molecular weight of 202.05 g·mol⁻¹ and a calculated LogP of 0.89, representing a 64% higher molecular mass and a 123% increase in calculated lipophilicity relative to the non-brominated analog (2-methylpyridin-3-yl)methanol (MW 123.15 g·mol⁻¹, LogP 0.4) [1]. This physicochemical divergence has direct implications for drug-likeness parameters, including compliance with Lipinski's Rule of Five thresholds and predicted membrane permeability.

Physicochemical Property ADME Prediction Medicinal Chemistry

Commercial Purity Benchmarking: Vendor-Supplied Quality for Downstream Synthetic Reliability

Commercially available (5-bromo-2-methylpyridin-3-yl)methanol is supplied with documented purity specifications of 97% (Fluorochem) and ≥95% (AKSci, Beyotime) . These certified purity levels provide a baseline for assessing lot-to-lot consistency and establishing reliable stoichiometry in synthetic applications. In contrast, the non-brominated analog (2-methylpyridin-3-yl)methanol is typically supplied without explicit purity guarantees in open vendor listings, introducing uncertainty in reaction yield calculations.

Quality Control Synthetic Reliability Procurement Specification

Synthetic Utility: Bromine as an Enabling Handle for Suzuki-Miyaura Cross-Coupling

The 5-bromo substituent on (5-bromo-2-methylpyridin-3-yl)methanol enables palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids, yielding aryl-substituted pyridine derivatives in moderate to good yields [1]. This transformation is fundamentally inaccessible to the non-brominated analog (2-methylpyridin-3-yl)methanol, which lacks a suitable leaving group for oxidative addition. The bromine atom thus functions as a strategic synthetic handle, allowing late-stage diversification of the pyridine scaffold.

Cross-Coupling C–C Bond Formation Medicinal Chemistry

Procurement Cost-Benefit: Commercial Availability and Pricing Transparency

(5-Bromo-2-methylpyridin-3-yl)methanol is commercially available from multiple established chemical suppliers with transparent tiered pricing. Fluorochem offers the compound at £38.00 (250 mg), £74.00 (1 g), £226.00 (5 g), and £405.00 (10 g), corresponding to a unit cost reduction from £152/g (250 mg scale) to £40.50/g (10 g scale) . AKSci lists US dollar pricing at $72 (250 mg), $148 (1 g), $392 (5 g), and $672 (10 g), reflecting similar economies of scale . This multi-sourcing landscape provides procurement flexibility and competitive pricing.

Procurement Economics Supply Chain Cost Analysis

(5-Bromo-2-methylpyridin-3-yl)methanol: High-Value Research & Industrial Application Scenarios


Scaffold Diversification in Kinase Inhibitor Medicinal Chemistry

The 5-bromo substituent enables late-stage Suzuki-Miyaura cross-coupling for rapid generation of aryl-substituted pyridine libraries, directly applicable to kinase inhibitor lead optimization programs where pyridine-based scaffolds are prevalent pharmacophores. The documented purity (≥95-97%) supports reproducible parallel synthesis and SAR studies [1].

ADME Property Tuning via Halogen-Containing Building Blocks

The bromine atom contributes calculated LogP 0.89 and molecular weight 202.05 g·mol⁻¹, offering a lipophilicity and mass increment relative to non-halogenated analogs (LogP 0.4, MW 123.15) [1]. This makes the compound suitable for systematic ADME property modulation in early-stage drug discovery, where controlled introduction of halogen atoms is a validated strategy for optimizing metabolic stability and membrane permeability.

Reliable Intermediate for Multi-Step Synthetic Route Development

The combination of a reactive bromine handle (for cross-coupling) and a protected hydroxymethyl group (available for further functionalization) positions this compound as a versatile intermediate for convergent synthetic strategies. Procurement from multiple established suppliers with transparent pricing and documented purity specifications ensures supply chain continuity for multi-step route development and scale-up feasibility studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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